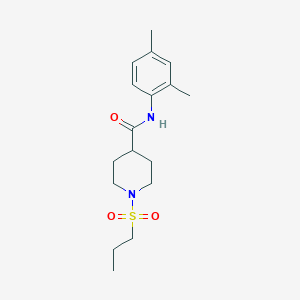
N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, also known as SD-32, is a small molecule drug that has been developed for various scientific research applications. This compound is a potent and selective inhibitor of transmembrane protein 16A (TMEM16A), which is a calcium-activated chloride channel that plays a crucial role in various physiological processes.
作用機序
N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide works by binding to the TMEM16A channel and inhibiting its function. TMEM16A is a calcium-activated chloride channel that is involved in various physiological processes. This compound specifically targets this channel and inhibits its function, which leads to a decrease in chloride ion secretion and smooth muscle contraction.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the function of TMEM16A, which leads to a decrease in chloride ion secretion and smooth muscle contraction. This can have various physiological effects, such as reducing airway hyperresponsiveness, decreasing intestinal motility, and reducing blood pressure.
実験室実験の利点と制限
One of the main advantages of N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide is its potency and selectivity for TMEM16A. This makes it a valuable tool for studying the role of TMEM16A in various physiological processes. However, one of the limitations of this compound is its solubility in water, which can make it difficult to use in some experiments.
将来の方向性
N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has several potential future directions for scientific research. One potential application is in the treatment of asthma and other respiratory diseases. TMEM16A has been shown to play a role in airway hyperresponsiveness, and inhibitors of this channel, such as this compound, may have therapeutic potential in these diseases. Another potential application is in the treatment of hypertension. TMEM16A has been shown to play a role in regulating blood pressure, and inhibitors of this channel may have potential as antihypertensive agents. Additionally, this compound may have potential as a tool for studying the role of TMEM16A in other physiological processes, such as neuronal signaling and epithelial secretion.
Conclusion:
In conclusion, this compound is a small molecule drug that has been developed for various scientific research applications. It is a potent and selective inhibitor of TMEM16A, which is involved in various physiological processes. This compound has several potential applications in the treatment of respiratory diseases and hypertension, as well as potential as a tool for studying the role of TMEM16A in other physiological processes. Further research is needed to fully understand the potential therapeutic applications of this compound and TMEM16A inhibitors.
合成法
The synthesis of N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2,4-dimethylphenyl isocyanate with propylsulfonyl chloride to form N-(2,4-dimethylphenyl)-1-(propylsulfonyl)urea. This intermediate is then reacted with piperidine-4-carboxylic acid to form this compound. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential use in various scientific research applications. It has been shown to be a potent and selective inhibitor of TMEM16A, which is involved in various physiological processes such as smooth muscle contraction, epithelial secretion, and neuronal signaling. This compound has been used to study the role of TMEM16A in these processes and to investigate the potential therapeutic applications of TMEM16A inhibitors.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-1-propylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-4-11-23(21,22)19-9-7-15(8-10-19)17(20)18-16-6-5-13(2)12-14(16)3/h5-6,12,15H,4,7-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTSETNYSFAWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

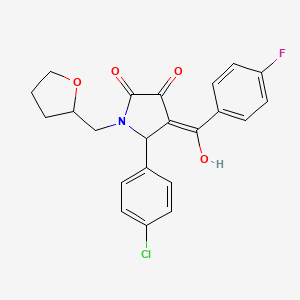
![(3aS*,6aS*)-2-ethyl-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5436011.png)

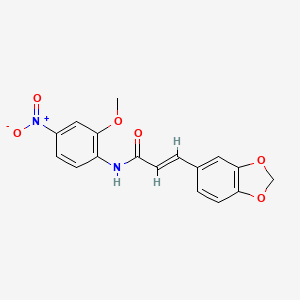
![methyl 2-[(N,N-dimethylglycyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5436040.png)
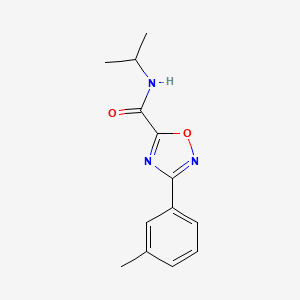

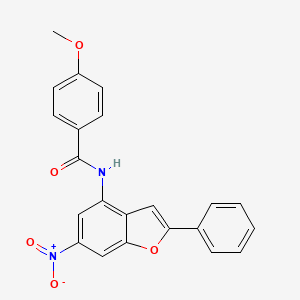
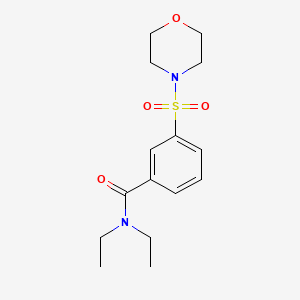
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B5436071.png)
![3-[({[3-(2,4-dichlorophenyl)acryloyl]amino}carbonothioyl)amino]-2-methylbenzoic acid](/img/structure/B5436073.png)
![5-(4-methoxy-3,5-dimethylbenzoyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5436084.png)
![N-(2-chlorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5436093.png)
![methyl 4-({2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5436098.png)